1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
Description
Historical Context and Discovery Timeline
1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic ketone with a fluorinated aromatic substituent. While specific historical discovery details are limited, its structural analogs, such as 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, have been studied since the early 2000s for their synthetic utility. The compound’s core bicyclic framework, characterized by a fused oxirane (three-membered ether ring) and cyclopentane, has been explored in organic synthesis and medicinal chemistry. Recent advances in heterocyclic chemistry and kinase inhibitor design have underscored its potential as a pharmacophoric motif.
Structural Classification Within Bicyclic Compounds
This compound belongs to the 3-oxabicyclo[3.1.0]hexane family, a class of bridged bicyclic systems. Its structure features:
- Bicyclic framework : A fused oxirane (epoxide) and cyclopentane ring, with a ketone group at the 2-position.
- Substituent : A 2-fluorophenyl group attached to the bicyclic core, enhancing lipophilicity and electronic effects.
The oxabicyclo[3.1.0]hexane system is distinct from other bicyclic structures (e.g., norbornane or decalin) due to its strained ether ring, which confers unique reactivity.
Significance in Organic Chemistry and Pharmaceutical Research
This compound serves as a versatile intermediate in organic synthesis and a template for drug discovery:
- Reactivity : The ketone group enables nucleophilic additions, while the oxirane ring undergoes ring-opening reactions.
- Pharmacological applications : Structural analogs have been investigated as kinase inhibitors (e.g., Src/Abl) and antitumor agents. The fluorophenyl group improves metabolic stability and binding affinity to hydrophobic pockets in enzymes.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11-5-7(11)6-14-10(11)13/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPECYZINPFFTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic compound characterized by its unique structural features, including a bicyclo[3.1.0] framework and a fluorophenyl substituent. This compound has garnered attention due to its potential biological activities, which are influenced by its chemical structure, particularly the presence of the carbonyl group and the fluorine atom.
- Molecular Formula : C11H9FO2
- Molecular Weight : 192.19 g/mol
- Structural Features : The compound contains a ketone functional group and an ether linkage within its bicyclic structure, contributing to its chemical reactivity and potential biological activity.
The biological activity of this compound can be attributed to its ability to participate in electrophilic and nucleophilic reactions due to the carbonyl group and the electronegative fluorine atom. These properties may facilitate interactions with biological targets, including enzymes and receptors.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown potential as inhibitors of heat shock protein 90 (HSP90), which is involved in cancer cell survival and proliferation. Inhibition of HSP90 leads to the destabilization of client proteins associated with oncogenic signaling pathways .
- Antimicrobial Properties : The presence of fluorine in organic compounds often enhances their antimicrobial activity, making them suitable candidates for developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- HSP90 Inhibition : A study demonstrated that certain bicyclic compounds could inhibit HSP90 function, leading to decreased viability in cancer cell lines. The mechanism involves binding to the ATP-binding pocket of HSP90, disrupting its chaperone activity .
- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has indicated that modifications in the fluorophenyl substituent significantly impact biological activity profiles. For instance, changing the position of the fluorine atom alters electronic effects, influencing receptor binding affinities and enzyme inhibition rates.
Comparative Analysis
The following table summarizes various compounds related to this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one | Similar bicyclic structure; different fluorine position | Potentially different biological activity profile |
| 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | Lacks fluorine substitution; retains bicyclic framework | May exhibit different reactivity due to lack of fluorine |
| 1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one | Different fluorine position; similar bicyclic structure | Variation in electronic effects due to different substituent |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Fluorophenyl Derivatives
1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Molecular Formula : C₁₁H₉FO₂ (identical to the target compound).
- Molecular Weight : 192.189 g/mol .
- Key Difference : Fluorine substituent at the para position.
- Stereochemistry : (1S,5R) configuration, with two defined stereocenters .
- Synthesis : Prepared via rhodium(II)-catalyzed cyclopropanation of α-diazoacetates, achieving high enantioselectivity .
1-(3-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- Molecular Formula : C₁₁H₉FO₂.
- Molecular Weight : 192.186 g/mol .
- Key Difference : Fluorine at the meta position.
- Stereochemistry : (1S,5R) configuration .
| Property | 2-Fluoro Derivative | 4-Fluoro Derivative | 3-Fluoro Derivative |
|---|---|---|---|
| Fluorine Position | Ortho | Para | Meta |
| Molecular Weight (g/mol) | 192.19 | 192.189 | 192.186 |
| Stereochemistry | Undisclosed | (1S,5R) | (1S,5R) |
Non-Fluorinated Analog: Phenyl-Substituted Derivative
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Impact of Fluorine Removal :
Halogenated Derivatives: Dichlorophenyl Analog
1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
Comparison with Fluorinated Analogs :
Heteroatom Variants: Azabicyclo Derivatives
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexan-2-one
Key Research Findings
Stereochemical Control: Rhodium(II) carboxamidate catalysts enable enantioselective synthesis of fluorinated bicyclo[3.1.0]hexan-2-ones, with yields exceeding 90% . Mn(III)-mediated cyclopropanation of non-fluorinated analogs produces single diastereomers, highlighting substituent-dependent stereochemical outcomes .
Dichlorophenyl analogs exhibit enhanced pharmacological relevance, likely due to improved lipid solubility and target binding .
Scaffold Applications: The 3-oxabicyclo[3.1.0]hexan-2-one core is leveraged in total synthesis of natural products, including lignans and marine eicosanoids .
Preparation Methods
Intramolecular Cyclopropanation via Copper(II)-Mediated Oxidative Cyclization
A notable method involves copper(II) bromide (CuBr₂)-mediated intramolecular oxidative cyclopropanation of α-oxo ketene N,X-acetals, which can be adapted for fluorophenyl-substituted substrates. This method efficiently forms the bicyclic ring system under mild conditions with good yields.
-
- Catalyst: CuBr₂
- Substrate: α-oxo ketene N,X-acetals (with 2-fluorophenyl substituent)
- Solvent: Typically polar aprotic solvents
- Temperature: Mild, often room temperature to 50°C
- Reaction time: Several hours (6-24 h)
-
- Formation of 3-oxabicyclo[3.1.0]hexan-2-one derivatives with 2-fluorophenyl substituent
- High regio- and stereoselectivity
-
- NMR and X-ray crystallography confirm the bicyclic structure and stereochemistry
- Yields reported in literature range from moderate to high (60-85%)
This method is supported by detailed research published in The Journal of Organic Chemistry (2020).
Epoxide Ring-Opening and Cyclization Using R-Epichlorohydrin
Another approach involves reacting the fluorophenyl-substituted precursor with R-epichlorohydrin under basic conditions, followed by acid or base treatment to induce ring closure forming the bicyclic lactone.
-
- Base: Strong bases such as NaH or KOH
- Solvent: Polar aprotic solvents (e.g., THF, DMSO)
- Temperature: Low to moderate temperatures (0°C to room temperature)
- Subsequent acid/base treatment to promote cyclization
-
- Ultra-low temperature control is often necessary
- Multi-step intermediates may be oily and require chromatographic purification
-
- Allows incorporation of various substituted phenyl groups including 2-fluorophenyl
- Enables stereochemical control depending on epichlorohydrin enantiomer used
This method is detailed in patent literature related to synthesis of related bicyclic compounds.
Oxidative Cyclization Using Sodium Hypochlorite and Sodium Chlorite Catalyzed by TEMPO
A method involving the oxidation of phenyl-substituted precursors with sodium hypochlorite and sodium chlorite in the presence of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) catalyst has been described for related compounds. This oxidative process can be adapted for 2-fluorophenyl derivatives.
-
- Oxidants: NaOCl and NaClO₂ (used simultaneously)
- Catalyst: TEMPO
- Solvent: Aromatic or aliphatic hydrocarbons, ethers, or halogenated solvents
- Temperature: 10–30 °C
- Reaction time: 12–24 hours with stirring
-
- Quenching with mild aqueous acids such as citric acid or tartaric acid
- Optional ammonium hydroxide addition for salt formation
-
- Mild conditions
- High enantiomeric excess achievable (>95% ee)
- Suitable for scale-up
This process is described in patent documents focused on orexin-2 receptor antagonist synthesis, which includes fluorophenyl-substituted bicyclic lactones.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| CuBr₂-mediated cyclopropanation | CuBr₂ | Polar aprotic solvents | RT to 50 °C | 6–24 h | 60–85 | High regio- and stereoselectivity |
| Epichlorohydrin ring-opening | Base (NaH, KOH), R-epichlorohydrin | THF, DMSO | 0 °C to RT | Multi-step | Moderate | Requires low temp, chromatographic purification |
| TEMPO-catalyzed oxidation | NaOCl, NaClO₂, TEMPO | Aromatic/aliphatic solvents | 10–30 °C | 12–24 h | High | Mild conditions, high enantiomeric excess |
Research Findings and Notes
The CuBr₂-mediated cyclopropanation is particularly efficient for constructing the bicyclic core with fluorophenyl substituents, providing good yields and stereochemical control.
The epichlorohydrin-based method allows stereoselective synthesis but involves more complex purification and temperature control, which may limit scalability.
The TEMPO-catalyzed oxidation method offers a mild and scalable route with high stereochemical purity, making it attractive for pharmaceutical intermediate synthesis.
Purification of the final compound often involves crystallization or chromatographic techniques, with high-performance liquid chromatography (HPLC) used to assess purity and related substances.
Spectral data such as ¹³C NMR, GC-MS, and IR confirm the structure and purity of the synthesized compound, as reported in multiple sources.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing bicyclo[3.1.0]hexane derivatives like 1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one?
- Methodological Answer : The synthesis typically involves cyclopropanation reactions, photochemical [2+2] cycloadditions, or acid-catalyzed ring-closing steps. For example, outlines a synthesis route for a structurally similar compound (6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one) using tert-BuOK/THF for ring closure (40% yield) and PBr₃ for functionalization. Key steps include:
-
Oxidation/cyclization : Use of H₂O₂/HCO₂H for epoxidation.
-
Halogenation : PCl₅ or PBr₃ to introduce halogens for downstream coupling.
-
Optimization : Inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of fluorophenyl groups, as noted in .
- Data Table : Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Photochemical cycloaddition | 40 | hv, i-PrOH | |
| Acid-catalyzed closure | 70 | PCl₅/DCM | |
| Base-mediated ring formation | 40 | tert-BuOK/THF |
Q. How can structural elucidation of this bicyclic compound be performed to confirm its stereochemistry and functional groups?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to identify fluorophenyl protons (δ 7.2–7.8 ppm) and bicyclic ring protons (δ 1.5–3.0 ppm).
- X-ray crystallography : To resolve stereochemical ambiguity, particularly for the fused oxabicyclo system. highlights the importance of crystallography in confirming the (1R,5R) configuration of analogous compounds.
- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., m/z 208.06 for C₁₁H₉FO₂).
Q. What in vitro assays are suitable for screening the biological activity of this compound?
- Methodological Answer : Focus on receptor-binding assays (e.g., GPCRs, ion channels) due to the structural similarity to bioactive bicyclo[3.1.0]hexane derivatives ().
- Step 1 : Radioligand displacement assays to measure affinity for serotonin or dopamine receptors.
- Step 2 : Functional assays (e.g., cAMP accumulation) to assess agonism/antagonism.
- Controls : Include known receptor inhibitors (e.g., ketanserin for 5-HT₂A) to validate results.
Q. How does the fluorophenyl substituent influence the compound’s stability under experimental conditions?
- Methodological Answer : The 2-fluorophenyl group enhances metabolic stability but may introduce sensitivity to light or heat. recommends:
- Storage : –20°C in amber vials to prevent photodegradation.
- Handling : Use gloveboxes for air-sensitive reactions.
- Analytical monitoring : HPLC-PDA to track degradation products (e.g., defluorination or ring-opening).
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of this compound while minimizing side products?
- Methodological Answer :
-
Catalyst screening : Test Pd/Cu systems for Suzuki-Miyaura coupling of fluorophenyl boronic acids to bicyclic precursors.
-
Solvent optimization : Replace THF with DMF or DCE to enhance solubility of intermediates ().
-
Machine learning : Use tools like ChemDraw () to predict reaction pathways and byproduct formation.
- Data Table : Yield Optimization Strategies
| Parameter | Improvement (%) | Key Adjustment |
|---|---|---|
| Catalyst (Pd(OAc)₂/XPhos) | +25 | Enhanced coupling efficiency |
| Solvent (DCE vs. THF) | +15 | Better intermediate stability |
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from differences in assay conditions or stereochemical purity.
- Reproducibility checks : Replicate assays using standardized protocols (e.g., ’s critique of organic degradation in wastewater studies).
- Enantiomeric separation : Use chiral HPLC to isolate stereoisomers and test individual activity ().
- Meta-analysis : Compare data across analogs (e.g., 3-oxa vs. 3-azabicyclo derivatives) to identify structure-activity trends.
Q. What computational approaches are effective for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Docking studies : Use Discovery Studio () to simulate binding to GPCRs. Focus on the oxabicyclo ring’s conformational flexibility.
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR modeling : Corinate electronic parameters (e.g., Hammett σ for fluorophenyl) with bioactivity data.
Q. Can bioisosteric replacement of the oxabicyclo ring enhance target selectivity?
- Methodological Answer : demonstrates that 2-oxabicyclo[2.1.1]hexanes act as phenyl bioisosteres. For this compound:
- Design : Replace the 3-oxabicyclo core with 3-azabicyclo or carbocyclic analogs.
- Screening : Test modified compounds in selectivity panels (e.g., kinase profiling).
- Data validation : Use SPR or ITC to measure binding thermodynamics.
Q. What experimental limitations affect the generalizability of stability studies for this compound?
- Methodological Answer : Limitations include:
- Sample degradation : Organic compounds degrade during prolonged experiments (). Mitigate with continuous cooling (4°C) and inert atmospheres.
- Matrix effects : Biological matrices (e.g., plasma) may alter stability; use LC-MS/MS for precise quantification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
